Cyanogen bromide-13C

Übersicht

Beschreibung

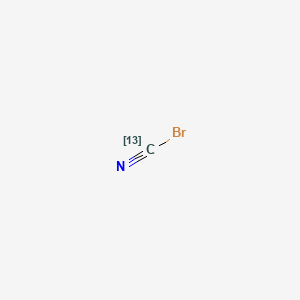

Cyanogen bromide-13C is a variant of cyanogen bromide where the carbon atom is the isotope carbon-13 . It is used as a reagent in molecular biology, peptide mapping, and amino acid sequence analysis . It acts as a coupling reagent for phosphoramidate or pyrophosphate inter-nucleotide bonds in DNA duplexes .

Synthesis Analysis

This compound can be synthesized from [11C]-HCN by treatment with bromine . This intermediate could be used to label a range of small molecules, including guanidines, and biomolecules such as polysaccharides and proteins .Molecular Structure Analysis

The molecular formula of this compound is CBrN . The structure of this compound can be represented as 13CBr .Chemical Reactions Analysis

This compound can react with 2 HNaO to form BrNa, H2O, and CNO.Na . It also acts as a reagent for peptide mapping and amino acid sequence analysis, hydrolyzing peptide bonds at methionine residues in peptides and proteins .Physical And Chemical Properties Analysis

This compound is a colorless solid . It has a molecular weight of 106.91 g/mol . It has a topological polar surface area of 23.8 Ų .Wissenschaftliche Forschungsanwendungen

Nuclear Spin Relaxation and Magnetic Shielding

Cyanogen bromide, including isotopomers like Cyanogen bromide-13C, plays a significant role in the study of nuclear spin relaxation and magnetic shielding tensors in molecules. Research by Molchanov and Gryff-Keller (2002) delved into the temperature dependence of correlation time describing the reorientation kinetics of cyanogen bromide in CDCl3 solution. They found that for the 13C nucleus, scalar relaxation of the second kind due to carbon-bromine coupling is predominant. This study provides foundational knowledge on the relaxation mechanisms and shielding anisotropy parameters, contributing to a deeper understanding of molecular behavior in solutions Molchanov & Gryff-Keller, 2002.

Protein and Glycoprotein Ligation

The application of cyanogen bromide extends into biochemistry, where it is used for protein fragmentation. Macmillan and Arham (2004) demonstrated the efficiency of cyanogen bromide in producing N-terminal cysteine-containing protein fragments for expressed protein ligation (EPL). Their work showcases the potential of cyanogen bromide in the synthesis of semisynthetic glycoprotein therapeutics, highlighting its utility in the creation of novel biotherapeutics Macmillan & Arham, 2004.

Continuous-Flow Synthesis

Cyanogen bromide also finds application in continuous-flow chemistry. Glotz et al. (2017) described a continuous-flow process for the in-situ generation of cyanogen bromide from bromine and potassium cyanide using membrane-separation technology. This process is particularly notable for its ability to circumvent the handling and transportation issues associated with elemental bromine, showcasing an innovative approach to synthesizing biologically relevant cyclic amidines and guanidines Glotz et al., 2017.

Purity Analysis in Chemicals

This compound is instrumental in the purity analysis of chemicals. Henderson and Cullinan (2007) explored the 13C spin-lattice relaxation behavior of compounds like cyanogen chloride and phosgene to develop a quantitative NMR method for characterizing chemical lots. This method is crucial for the certification of these compounds at high purity levels, demonstrating the essential role of isotopically labeled cyanogen bromide in ensuring chemical safety and compliance Henderson & Cullinan, 2007.

Chemical Cleavage of Proteins

Cyanogen bromide is widely used for the specific and efficient chemical cleavage of proteins in solution. It is particularly effective at methionine residues, facilitating the study of protein structure and function. This application is crucial in proteomics and molecular biology, where understanding protein components and their interactions is fundamental Crimmins, Mische, & Denslow, 2000.

Wirkmechanismus

Target of Action

Cyanogen bromide-13C, like its non-isotopic counterpart, primarily targets proteins and peptides . It is widely used to modify biopolymers and fragment proteins and peptides . The compound cuts the C-terminus of methionine, which is a crucial step in protein sequencing .

Mode of Action

The electron density in cyanogen bromide is shifted away from the carbon atom, making it unusually electrophilic, and towards the more electronegative bromine and nitrogen . This property allows it to interact effectively with its targets. When it comes into contact with proteins, it cleaves peptide bonds, particularly at the C-terminus of methionine residues . This cleavage results in the fragmentation of proteins and peptides, which is useful in various biochemical applications.

Biochemical Pathways

This compound affects the amino acids and short-chain fatty acid metabolism pathways . It plays a role in the modification of these pathways, leading to the production of various metabolites. The compound’s interaction with these pathways can lead to changes in the metabolic profile of the system in which it is present.

Result of Action

The primary molecular effect of this compound’s action is the cleavage of peptide bonds in proteins, leading to their fragmentation . This can have various cellular effects, depending on the specific proteins targeted. In a laboratory setting, this property is often exploited for the purpose of protein sequencing and identification .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can potentially interfere with its action. Additionally, factors such as pH and temperature can affect its reactivity and stability . It’s also worth noting that this compound, like other cyanogen compounds, undergoes an exothermic trimerisation to cyanuric bromide . This reaction is catalyzed by traces of bromine, metal salts, acids, and bases . Therefore, the presence of these substances in the environment can influence the action of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cyanogen bromide-13C plays a significant role in biochemical reactions, particularly in the cleavage of peptide bonds at the C-terminus of methionine residues. This property makes it a valuable tool in protein sequencing and structural analysis. This compound interacts with enzymes such as proteases and peptidases, facilitating the fragmentation of proteins into smaller peptides. Additionally, it is used to immobilize proteins by coupling them to reagents like agarose for affinity chromatography .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The cleavage of peptide bonds by this compound can lead to changes in protein structure and function, thereby affecting cellular activities .

Molecular Mechanism

The mechanism of action of this compound involves the cleavage of peptide bonds at methionine residues. The electron density in this compound is shifted away from the carbon atom, making it unusually electrophilic. This electrophilicity facilitates the interaction with peptide bonds, leading to their cleavage. This compound can also form covalent bonds with biomolecules, further influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when refrigerated, but it can undergo degradation if exposed to certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing consistent activity in protein modification and cleavage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively cleaves peptide bonds without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dosage-dependent impact on cellular and metabolic functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and peptide modification. It interacts with enzymes such as proteases and peptidases, facilitating the cleavage of peptide bonds. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. This compound can also participate in the synthesis of cyanamides and other molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. This compound can be distributed to various cellular compartments, where it exerts its effects on protein and peptide modification .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in protein and peptide modification, as it ensures that this compound interacts with the appropriate substrates .

Eigenschaften

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745766 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70610-98-9 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

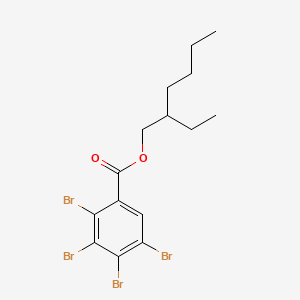

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)